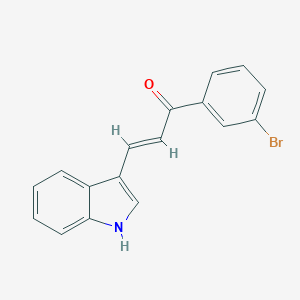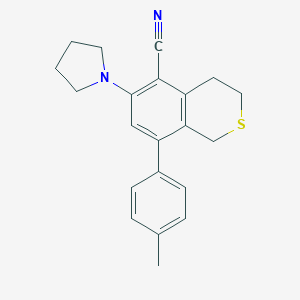![molecular formula C16H24N2O2 B246530 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as DMPB, is a compound that has been widely studied for its potential use in scientific research. This compound is a benzamide derivative that has shown promise in various applications, including as a potential treatment for certain medical conditions. In
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Binding of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide to the sigma-1 receptor has been shown to modulate various ion channels, including voltage-gated calcium channels, leading to changes in intracellular calcium levels. This, in turn, can affect various physiological processes such as neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, regulation of neurotransmitter release, and neuroprotection. It has also been shown to have potential anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes associated with this receptor. However, one limitation is its potential toxicity at high concentrations, which can affect the validity of experimental results.
Orientations Futures
Future research on 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide could focus on its potential use in the treatment of various medical conditions, including neurodegenerative diseases and pain management. Additionally, further studies could explore the potential of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide as a diagnostic tool in imaging studies. Finally, research could focus on the development of safer and more effective analogs of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide for use in scientific research.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 3,5-dimethylbenzoic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cell survival, and regulation of ion channels. 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has also been studied for its potential use as a diagnostic tool in imaging studies, as it has been shown to bind to the sigma-1 receptor in the brain.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-13-10-14(2)12-15(11-13)16(19)17-4-3-5-18-6-8-20-9-7-18/h10-12H,3-9H2,1-2H3,(H,17,19) |
Clé InChI |
DWOINDUZVXQESW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
Solubilité |
41.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)


![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)